molecular formula C12H16N2O2S B2367457 2-Tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1333960-25-0; 13573-28-9

2-Tosyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B2367457
CAS No.: 1333960-25-0; 13573-28-9
M. Wt: 252.33
InChI Key: GOQYFDVOQJGXBA-UHFFFAOYSA-N
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Description

2-Tosyl-2,6-diazaspiro[3.3]heptane (CAS: 1333960-25-0) is a spirocyclic compound featuring a seven-membered bicyclic scaffold with two nitrogen atoms and a tosyl (p-toluenesulfonyl) substituent. Its molecular formula is C₁₂H₁₆N₂O₂S, with a molecular weight of 252.33 g/mol . The tosyl group enhances its utility as a synthetic intermediate, particularly in medicinal chemistry, where it serves as a precursor for further functionalization. The compound is typically stored at room temperature and is noted for its stability under standard conditions .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQYFDVOQJGXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound 1333960-25-0 C₁₂H₁₆N₂O₂S 252.33 Tosyl (p-methylbenzenesulfonyl) High stability; acts as a synthetic intermediate
2-Benzyl-2,6-diazaspiro[3.3]heptane 1194508-28-5 C₁₂H₁₆N₂ 188.27 Benzyl Aromatic interactions; used in salt forms (e.g., oxalate)
2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane 1433176-83-0 C₆H₁₂N₂O₂S 176.24 Methylsulfonyl Polar group enhances solubility; lower molecular weight
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride 1630082-57-3 C₆H₁₂N₂·2HCl 185.10 Methyl Simplified structure; high purity for SAR studies
tert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate 1167424-93-2 C₁₇H₂₄N₂O₂ 288.38 tert-Butyloxycarbonyl, Benzyl Bulky protective groups; used in multi-step synthesis

Key Observations:

  • Substituent Effects :
    • The tosyl group introduces steric bulk and electron-withdrawing characteristics, making the compound a reactive intermediate for nucleophilic substitutions .
    • Benzyl and tert-butyloxycarbonyl (Boc) groups enhance lipophilicity, influencing membrane permeability in drug candidates .
    • Methylsulfonyl and methyl groups reduce molecular complexity, favoring applications in structure-activity relationship (SAR) studies .
  • Optical Activity :
    Synthesized analogs like (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-phenyl-2,6-diazaspiro[3.3]heptane exhibit significant optical rotation ([α]²⁰D = -7.00 to -144.21), highlighting the impact of chiral centers on stereochemical outcomes .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Burkhard et al. (2008, 2010) demonstrated the utility of 2,6-diazaspiro[3.3]heptanes as rigid scaffolds in drug design, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .
  • Thermal Stability : Analogs like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate exhibit high thermal stability (mp: 129–131°C), crucial for industrial-scale synthesis .

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